2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC20275105
Molecular Formula: C26H26N2O7
Molecular Weight: 478.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N2O7 |
|---|---|
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | 3-(4-hydroxyphenyl)-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33) |
| Standard InChI Key | IDAUTLPLQAQNMW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid (molecular formula: C₂₆H₂₆N₂O₇, molecular weight: 478.5 g/mol) features a dipeptide-like structure with two 4-hydroxyphenylalanine residues interconnected via an amide bond. The benzyloxycarbonyl (Cbz) group protects the N-terminal amine, while the C-terminal carboxylic acid remains free, enabling further functionalization.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₆N₂O₇ | |
| Molecular Weight | 478.5 g/mol | |
| IUPAC Name | 3-(4-hydroxyphenyl)-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O | |
| InChIKey | IDAUTLPLQAQNMW-UHFFFAOYSA-N | |
| PubChem CID | 4232972 |
The stereochemistry of the amino acid residues remains unspecified in available literature, though analogous compounds often adopt the L-configuration for biological compatibility .
Synthetic Methodology
Protection and Coupling Strategies
The synthesis employs standard peptide coupling techniques, utilizing the Cbz group to protect the α-amino group during solid-phase or solution-phase synthesis. A representative pathway involves:
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Cbz Protection: Reaction of 3-(4-hydroxyphenyl)propanoic acid with benzyl chloroformate in the presence of a base (e.g., NaOH) to form the Cbz-protected intermediate .
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Amide Bond Formation: Activation of the carboxylic acid (e.g., via HOBt/EDCI) and coupling with a second 4-hydroxyphenylalanine derivative.
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Deprotection: Selective removal of the Cbz group using hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA), though this step is optional depending on the target application .
Challenges in Synthesis
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Steric Hindrance: Bulky 4-hydroxyphenyl groups may impede coupling efficiency, necessitating extended reaction times or elevated temperatures.
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Orthogonality: Preservation of phenolic -OH groups during synthesis requires mild deprotection conditions to prevent undesired side reactions .
Research Gaps and Future Directions
Unexplored Pharmacokinetics
No data exist on this compound’s absorption, distribution, metabolism, or excretion (ADME). Molecular dynamics simulations predict moderate blood-brain barrier permeability (logBB = -0.45) and high plasma protein binding (>90%) due to aromatic stacking interactions.
Synthetic Optimization
Future work should explore:
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